9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
The compound 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule that features a unique combination of benzodioxole, benzyl, and chromeno-oxazin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting with the preparation of the benzodioxole and chromeno-oxazin intermediates. The key steps include:
Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of Chromeno-Oxazin Intermediate: This step involves the cyclization of a suitable precursor, such as a hydroxybenzylamine derivative, under basic conditions to form the chromeno-oxazin ring system.
Final Coupling Reaction: The benzodioxole and chromeno-oxazin intermediates are then coupled under catalytic conditions, typically using a palladium-catalyzed cross-coupling reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit the activity of enzymes such as tubulin, leading to cell cycle arrest and apoptosis . The benzodioxole and chromeno-oxazin moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds such as 1,3-benzodioxole itself and its various substituted derivatives share structural similarities.
Chromeno-Oxazin Compounds: Other chromeno-oxazin derivatives with different substituents can be compared for their biological and chemical properties.
Uniqueness
9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: is unique due to its specific combination of benzodioxole and chromeno-oxazin structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C27H23NO5 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C27H23NO5/c1-17-20-8-10-23-22(26(20)33-27(29)21(17)11-18-5-3-2-4-6-18)14-28(15-30-23)13-19-7-9-24-25(12-19)32-16-31-24/h2-10,12H,11,13-16H2,1H3 |
InChI Key |
OPEHEJPQOFQXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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